molecular formula C10H9Cl2NO B11938205 2',5'-Dichloro-1-cyclopropanecarboxanilide CAS No. 14492-18-3

2',5'-Dichloro-1-cyclopropanecarboxanilide

Katalognummer: B11938205
CAS-Nummer: 14492-18-3
Molekulargewicht: 230.09 g/mol
InChI-Schlüssel: ZJZRKSAGIZNFTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 2’,5’-Dichloro-1-cyclopropanecarboxanilide typically involves the reaction of 2,5-dichloroaniline with cyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

2’,5’-Dichloro-1-cyclopropanecarboxanilide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2’,5’-Dichloro-1-cyclopropanecarboxanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2’,5’-Dichloro-1-cyclopropanecarboxanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2’,5’-Dichloro-1-cyclopropanecarboxanilide can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

14492-18-3

Molekularformel

C10H9Cl2NO

Molekulargewicht

230.09 g/mol

IUPAC-Name

N-(2,5-dichlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H9Cl2NO/c11-7-3-4-8(12)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)

InChI-Schlüssel

ZJZRKSAGIZNFTO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.